
Boc-met-ala-ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-met-ala-ome, also known as N-tert-butoxycarbonyl-L-methionyl-L-alanine methyl ester, is a synthetic peptide derivative. It is commonly used in peptide synthesis and serves as a protected form of the dipeptide methionine-alanine. The Boc group (tert-butoxycarbonyl) is used to protect the amino group of methionine, while the methyl ester protects the carboxyl group of alanine. This compound is valuable in various chemical and biological research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-met-ala-ome typically involves the following steps:
Protection of Methionine: Methionine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Boc-methionine.
Coupling with Alanine: Boc-methionine is then coupled with alanine methyl ester hydrochloride using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Boc-methionine and alanine methyl ester are synthesized and purified.
Automated Peptide Synthesizers: Automated peptide synthesizers are often used to streamline the coupling process, ensuring high yield and purity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-met-ala-ome undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The methyl ester group can be hydrolyzed under basic conditions to yield the free carboxylic acid.
Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents like DCC and HOBt to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Sodium hydroxide (NaOH) in water.
Coupling: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous conditions
Major Products Formed
Deprotection: Methionyl-alanine methyl ester.
Hydrolysis: Boc-methionyl-alanine.
Applications De Recherche Scientifique
Boc-met-ala-ome is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.
Industrial Applications: Utilized in the production of peptide-based materials and biopolymers
Mécanisme D'action
The mechanism of action of Boc-met-ala-ome involves its role as a protected dipeptide. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide synthesis. The methyl ester group protects the carboxyl group of alanine, allowing for selective deprotection and further coupling reactions. The compound’s stability and reactivity make it an essential intermediate in peptide synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-ala-ome: N-tert-butoxycarbonyl-L-alanine methyl ester.
Boc-met-ome: N-tert-butoxycarbonyl-L-methionine methyl ester.
Boc-met-ala: N-tert-butoxycarbonyl-L-methionyl-L-alanine
Uniqueness
Boc-met-ala-ome is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. Its stability under various reaction conditions and ease of deprotection make it a preferred choice for researchers .
Propriétés
Formule moléculaire |
C14H26N2O5S |
|---|---|
Poids moléculaire |
334.43 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C14H26N2O5S/c1-9(12(18)20-5)15-11(17)10(7-8-22-6)16-13(19)21-14(2,3)4/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,19)/t9-,10-/m0/s1 |
Clé InChI |
DMNVPALQHCBBCC-UWVGGRQHSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


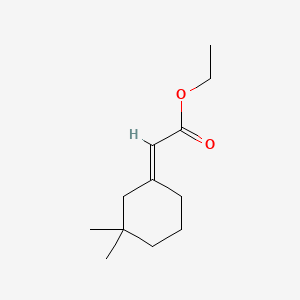
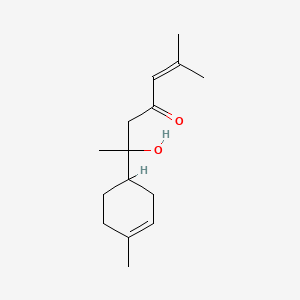
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)


![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)
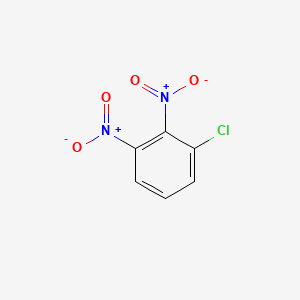
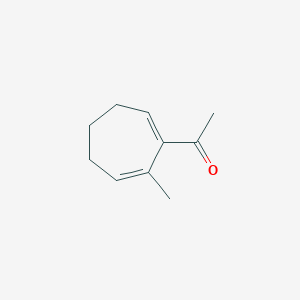
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
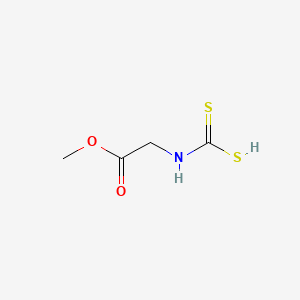
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)
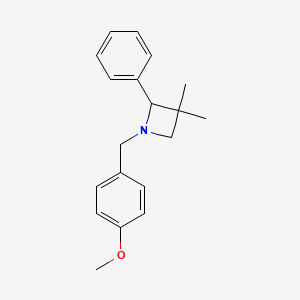

![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)
